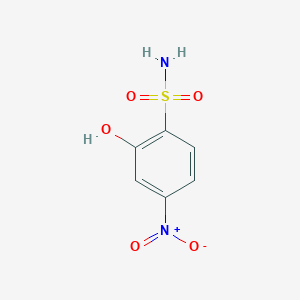

2-Hydroxy-4-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxy-4-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H6N2O5S . It has a molecular weight of 218.19 .

Synthesis Analysis

A practical chemoselective aromatic substitution method has been developed for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, which could be related to the synthesis of this compound . This method involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide .Molecular Structure Analysis

The InChI code for this compound is1S/C6H6N2O5S/c7-14(12,13)6-2-1-4(8(10)11)3-5(6)9/h1-3,9H,(H2,7,12,13) . The InChI key is GFDDXSZDOQVYHC-UHFFFAOYSA-N . Chemical Reactions Analysis

The deprotection of Ns involves the addition of a thiolate forming a Meisenheimer complex, followed by the elimination of sulfur dioxide and the free amine . This convenient deprotection is the unique feature of Ns group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 218.19 .Applications De Recherche Scientifique

Versatility in Synthesis

2-Hydroxy-4-nitrobenzenesulfonamide, along with its related compounds, demonstrates exceptional utility in the preparation of secondary amines. It undergoes smooth alkylation, offering near quantitative yields of N-alkylated sulfonamides. This process is pivotal for synthesizing secondary amines efficiently, as evidenced in studies like Fukuyama et al. (1995) (Fukuyama et al., 1995).

Solid-Phase Synthesis Applications

In the realm of solid-phase synthesis, polymer-supported benzenesulfonamides, derived from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, have been employed as key intermediates. They facilitate chemical transformations and unusual rearrangements to produce diverse privileged scaffolds, as discussed by Fülöpová and Soural (2015) (Fülöpová & Soural, 2015).

Role in Energy Studies

The energy of combustion and enthalpies of formation of nitrobenzenesulfonamides, including 2-nitrobenzenesulfonamide, have been determined using rotating-bomb combustion calorimetry. This research by Camarillo and Flores (2010) contributes to a better understanding of the thermodynamic properties of these compounds (Camarillo & Flores, 2010).

Electrochemical Reduction Studies

The electrochemical reduction processes of nitrobenzenesulfonamides, including 2-nitrobenzenesulfonamide, have been studied, focusing on their self-protonation pathways. This research, like that of Pérez-Jiménez and Frontana (2012), provides insights into the chemical properties and potential applications of these compounds in electrochemical processes (Pérez-Jiménez & Frontana, 2012).

Medical Research and Applications

While avoiding specific details on drug usage and side effects, it's noteworthy that these compounds have been studied for their unique biological activities, particularly in the cardiovascular system. For example, Aizawa et al. (2013) synthesized and evaluated a series of Piloty's acid derivatives, including N-Hydroxy-2-nitrobenzenesulfonamide, for their HNO-releasing activity under physiological conditions (Aizawa et al., 2013).

Mécanisme D'action

Target of Action

2-Hydroxy-4-nitrobenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, playing a crucial role in various biological processes .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, this compound can disrupt these processes, leading to the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By acting as a competitive antagonist of PABA, this compound prevents the synthesis of folic acid, a crucial cofactor for the production of nucleic acids in bacteria . This disruption can lead to the inhibition of bacterial growth and replication .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral bioavailability and to be distributed widely in the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial growth and replication . By inhibiting the enzymes involved in folic acid synthesis, this compound can prevent the production of nucleic acids, leading to the inhibition of bacterial growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, exposure to ultraviolet light can lead to the photodegradation of many organic materials, including this compound . Therefore, the environmental conditions under which this compound is used or stored can significantly impact its effectiveness and stability .

Analyse Biochimique

Cellular Effects

Related compounds have been shown to have significant effects on cellular processes . For example, 2-Hydroxy-4-methoxybenzaldehyde has been shown to negatively affect both the antioxidant and cell wall integrity systems of fungi

Molecular Mechanism

It is known that nitrobenzenesulfonamides can act as both protecting and activating groups in the synthesis of amines This suggests that 2-Hydroxy-4-nitrobenzenesulfonamide may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Metabolic Pathways

It is known that benzenesulfonamides can be involved in various metabolic pathways .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently lacking .

Propriétés

IUPAC Name |

2-hydroxy-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5S/c7-14(12,13)6-2-1-4(8(10)11)3-5(6)9/h1-3,9H,(H2,7,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDDXSZDOQVYHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2697110.png)

![3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2697111.png)

![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697112.png)

![1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697113.png)

![2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2697120.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2697127.png)